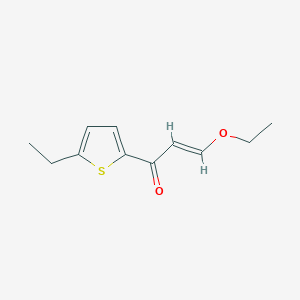![molecular formula C10H10BrN3O2 B13578782 Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 117718-77-1
Molecular Weight: 299.129 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic route to prepare ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate involves the following steps:
Bromination: Imidazo[1,2-b]pyridazine undergoes bromination at the 6-position using a brominating agent.
Acetylation: The resulting 6-bromoimidazo[1,2-b]pyridazine reacts with acetic anhydride or acetyl chloride to form the desired compound.
- Bromination: Typically carried out in an organic solvent (e.g., dichloromethane) with a brominating reagent (e.g., N-bromosuccinimide).
- Acetylation: Performed in the presence of a base (e.g., pyridine) and an acetylating agent (e.g., acetic anhydride).
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can participate in various reactions:
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction of the imidazo[1,2-b]pyridazine ring system.
Ester Hydrolysis: Hydrolysis of the ester group to yield the corresponding acid.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: For designing functional materials.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
While ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is relatively unique, similar compounds include other imidazo[1,2-b]pyridazines with varying substituents.
Propiedades
Fórmula molecular |
C10H10BrN3O2 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
ethyl 2-(6-bromoimidazo[1,2-b]pyridazin-2-yl)acetate |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3 |
Clave InChI |
MASOSGJSOTWFFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















